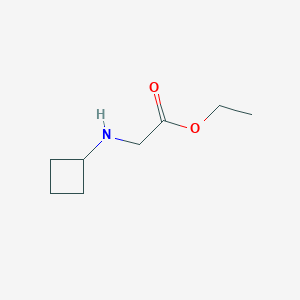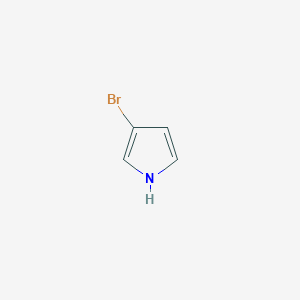
5-Bromo-2-isopropoxy-1,3-dimethylbenzene
概要
説明
5-Bromo-2-isopropoxy-1,3-dimethylbenzene: is an organic compound with the molecular formula C11H15BrO. It is a derivative of benzene, where the benzene ring is substituted with a bromine atom, an isopropoxy group, and two methyl groups. This compound is of interest in organic synthesis and various chemical research applications due to its unique structure and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene can be achieved through several methods. One common approach involves the bromination of 2-isopropoxy-1,3-dimethylbenzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the benzene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent product quality and efficient production.
化学反応の分析
Types of Reactions: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Oxidation Reactions: The isopropoxy group can be oxidized to form corresponding carbonyl compounds using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Common Reagents and Conditions:
Substitution: Sodium methoxide in methanol, reflux conditions.
Oxidation: Potassium permanganate in aqueous solution, room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran (THF), under inert atmosphere.
Major Products:
Substitution: Formation of 2-isopropoxy-1,3-dimethylbenzene derivatives.
Oxidation: Formation of 5-bromo-2-isopropoxybenzaldehyde or 5-bromo-2-isopropoxybenzoic acid.
Reduction: Formation of 2-isopropoxy-1,3-dimethylbenzene.
科学的研究の応用
Chemistry: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of pharmaceuticals, agrochemicals, and specialty chemicals.
Biology: In biological research, this compound can be used to study the effects of brominated aromatic compounds on biological systems. It may also be used in the development of brominated analogs of biologically active molecules.
Medicine: The compound’s derivatives may exhibit pharmacological properties, making it a potential candidate for drug discovery and development. Researchers investigate its activity against various biological targets to identify new therapeutic agents.
Industry: In the industrial sector, this compound is used in the manufacture of advanced materials, such as polymers and resins. Its unique structure imparts desirable properties to the final products, such as enhanced thermal stability and chemical resistance.
作用機序
The mechanism of action of 5-Bromo-2-isopropoxy-1,3-dimethylbenzene depends on its specific application. In chemical reactions, the bromine atom and isopropoxy group play crucial roles in determining the compound’s reactivity and selectivity. The bromine atom can act as a leaving group in substitution reactions, while the isopropoxy group can undergo oxidation or reduction.
In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The bromine atom’s presence can influence the compound’s binding affinity and specificity, leading to various biological effects. Detailed studies on the compound’s interaction with specific molecular pathways are necessary to elucidate its precise mechanism of action.
類似化合物との比較
2-Bromo-1,3-dimethylbenzene: Similar structure but lacks the isopropoxy group.
1-Bromo-2,3-dimethylbenzene: Similar structure but with different substitution pattern.
5-Bromo-1,3-dichloro-2-isopropoxybenzene: Similar structure but with additional chlorine atoms.
Uniqueness: 5-Bromo-2-isopropoxy-1,3-dimethylbenzene is unique due to the presence of both the bromine atom and the isopropoxy group on the benzene ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific synthetic applications and research studies. The isopropoxy group provides steric hindrance and electronic effects that influence the compound’s reactivity and selectivity in various chemical reactions.
特性
IUPAC Name |
5-bromo-1,3-dimethyl-2-propan-2-yloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrO/c1-7(2)13-11-8(3)5-10(12)6-9(11)4/h5-7H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYBRXPQSWOQQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC(C)C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![3-Benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B1282309.png)


